Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride typically involves the reaction of ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate with hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Acid catalysts such as hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis and high yield
Continuous flow reactors: For large-scale production and consistent quality
Purification: Techniques such as recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties
Medicine: Explored for its potential use in drug development and therapeutic applications
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating their function
Interact with receptors: Modulating signal transduction pathways
Affect cellular processes: Such as cell proliferation, apoptosis, or differentiation
Comparison with Similar Compounds
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate: Differing in the position of the fluorine atom
Ethyl 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate: Differing in the presence of a bromine atom
Ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate: Differing in the presence of a chlorine atom and a pyrimidine ring
Properties
Molecular Formula |
C10H11ClFN3O2 |
---|---|
Molecular Weight |
259.66 g/mol |
IUPAC Name |
ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H10FN3O2.ClH/c1-2-16-10(15)6-4-13-14-5-7(11)8(12)3-9(6)14;/h3-5H,2,12H2,1H3;1H |
InChI Key |
IQYJFEYFGNYHIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C(=CN2N=C1)F)N.Cl |
Origin of Product |
United States |
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